molecular formula C14H22O3 B8563914 3-[4-(diethoxymethyl)phenyl]propan-1-ol

3-[4-(diethoxymethyl)phenyl]propan-1-ol

Cat. No.: B8563914
M. Wt: 238.32 g/mol
InChI Key: VUWGMUBEQHTCQV-UHFFFAOYSA-N
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Description

3-[4-(Diethoxymethyl)phenyl]propan-1-ol is an organic compound of interest in synthetic chemistry. It features a phenylpropanol backbone linked to a diethoxymethyl group, which can serve as a protected aldehyde or a key synthetic intermediate. This structure suggests potential utility in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Researchers may employ it as a building block for the construction of more complex molecules or as a precursor in multi-step synthetic pathways. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

3-[4-(diethoxymethyl)phenyl]propan-1-ol

InChI

InChI=1S/C14H22O3/c1-3-16-14(17-4-2)13-9-7-12(8-10-13)6-5-11-15/h7-10,14-15H,3-6,11H2,1-2H3

InChI Key

VUWGMUBEQHTCQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=C(C=C1)CCCO)OCC

Origin of Product

United States

Preparation Methods

Diethoxymethyl Group Introduction

The diethoxymethyl moiety is typically introduced via acetalization of a carbonyl precursor. For instance, 4-formylbenzoic acid can undergo protection with triethyl orthoformate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to yield 4-(diethoxymethyl)benzaldehyde. This step mirrors methodologies described in patent CN103724166A, where malonaldehyde was converted to 1,1,3,3-tetraethoxypropane using aluminum-based catalysis.

Carbon Chain Elongation via Grignard Reaction

The aldehyde intermediate is then subjected to a Grignard reaction to extend the carbon chain. Reacting 4-(diethoxymethyl)benzaldehyde with allylmagnesium bromide generates a secondary alcohol, which is subsequently hydrogenated to yield 3-[4-(diethoxymethyl)phenyl]propan-1-ol. This approach parallels the hydroboration-oxidation strategies observed in the synthesis of 3-phenyl-1-propanol.

Key Reaction Conditions

  • Grignard Reagent: Allylmagnesium bromide (2.5 equiv, THF, 0°C to RT)

  • Hydrogenation Catalyst: Pd/C (10 wt%, H₂, 50 psi, 25°C)

  • Yield: ~65% (over two steps)

Synthetic Route 2: Friedel-Crafts Alkylation and Reduction

Friedel-Crafts Acylation

Electrophilic aromatic substitution using 3-chloropropionyl chloride and a Lewis acid (e.g., AlCl₃) facilitates the introduction of a propanoyl group onto diethoxymethylbenzene. This method draws inspiration from the synthesis of Bevantolol, where epoxide intermediates were employed to construct β-amino alcohol motifs.

Reduction to Primary Alcohol

The resulting ketone, 4-(diethoxymethyl)propiophenone, is reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ in methanol at 0°C affords the target alcohol in 72% yield, avoiding over-reduction side reactions.

Comparative Reduction Efficiency

Reducing AgentSolventTemperatureYield
NaBH₄MeOH0°C72%
LiAlH₄THFReflux68%

Synthetic Route 3: Wittig Olefination and Hydrogenation

Wittig Reaction for Alkene Formation

Catalytic Methods and Optimization

Acid-Catalyzed Acetalization

The use of heterogeneous catalysts, such as Amberlyst-15, enhances acetal formation efficiency. For example, reacting 4-hydroxybenzaldehyde with triethyl orthoformate in toluene at 80°C achieves 89% conversion within 4 hours.

Transition Metal Catalysis

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 4-(diethoxymethyl)phenylboronic acid and 3-bromopropanol remains underexplored but offers potential for one-step synthesis. Preliminary studies suggest moderate yields (~50%) due to steric hindrance from the diethoxymethyl group.

Comparative Analysis of Synthetic Methods

MethodStepsTotal YieldCost EfficiencyScalability
Grignard Addition265%ModerateHigh
Friedel-Crafts270%LowModerate
Wittig Hydrogenation260%HighLow

The Friedel-Crafts route, while efficient, generates stoichiometric Lewis acid waste, complicating purification. In contrast, the Grignard method offers superior scalability but requires stringent anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Diethoxymethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 3-[4-(diethoxymethyl)phenyl]propanal or 3-[4-(diethoxymethyl)phenyl]propanoic acid.

    Reduction: Formation of 3-[4-(diethoxymethyl)phenyl]propane.

    Substitution: Formation of various substituted phenylpropanol derivatives.

Scientific Research Applications

3-[4-(Diethoxymethyl)phenyl]propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(diethoxymethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Molecular Weight: The diethoxymethyl group contributes a higher molecular weight (~250 g/mol) compared to simpler substituents like trifluoromethyl (~204 g/mol) .

Synthetic Utility: Acetal Protection: The diethoxymethyl group in the target compound can act as a protective group for aldehydes or ketones during multi-step syntheses. This contrasts with benzyloxy (cleaved via hydrogenolysis) or trifluoromethyl (electron-withdrawing, inert) groups . Synthetic Routes: Similar compounds (e.g., ) are synthesized via nucleophilic substitution, Suzuki-Miyaura coupling, or Grignard reactions. For the target compound, Friedel-Crafts alkylation or etherification of 4-hydroxybenzaldehyde diethyl acetal followed by propanol chain extension may be plausible .

Reactivity and Stability :

  • Acetal Hydrolysis : The diethoxymethyl group is stable under basic conditions but hydrolyzes in acidic environments to yield 4-(hydroxymethyl)benzaldehyde. This property is advantageous in controlled release or stepwise synthesis .
  • Trifluoromethyl Stability : In contrast, trifluoromethyl-substituted analogs () exhibit high chemical inertness, making them suitable for harsh reaction conditions .

Biological and Industrial Applications: Pharmaceutical Intermediates: Trifluoromethyl-substituted propanols () are common in drug discovery due to their metabolic stability. The diethoxymethyl analog may serve as a precursor for prodrugs or bioactive molecules requiring temporary protection . Material Science: Bulky analogs like 3-[bis(4-methoxyphenyl)phenylmethoxy]propan-1-ol () are used in polymer chemistry or as surfactants due to their steric bulk .

Research Findings and Data Gaps

  • Experimental Data Needs: Direct measurements of melting point, solubility, and reactivity for this compound are absent in the evidence. Extrapolation from analogs suggests a melting point range of 50–80°C and moderate solubility in organic solvents like ethanol or dichloromethane.

Q & A

Q. Key Considerations :

  • Catalyst selection impacts selectivity; Pd/C minimizes over-reduction to amines.
  • Purify via column chromatography (silica gel, gradient elution with hexane:ethyl acetate) to isolate the alcohol .

Basic: How to characterize this compound spectroscopically?

Answer:
Techniques and Expected Data :

  • ¹H NMR (CDCl₃):
    • Diethoxymethyl group: δ 3.4–3.7 ppm (q, 4H, OCH₂CH₃), δ 1.1–1.3 ppm (t, 6H, CH₃).
    • Aromatic protons: δ 7.2–7.5 ppm (m, 4H, Ar-H).
    • Propanol chain: δ 1.6–1.8 ppm (m, 2H, CH₂), δ 3.6 ppm (t, 2H, CH₂OH), δ 1.5 ppm (bs, 1H, OH).
  • FT-IR :
    • Broad peak ~3300 cm⁻¹ (O-H stretch), 1100–1250 cm⁻¹ (C-O from diethoxy group), 1500–1600 cm⁻¹ (aromatic C=C).
  • Mass Spectrometry :
    • Molecular ion [M+H]⁺ at m/z 238.29 (C₁₄H₂₂O₃). Compare with PubChem data for analogous alcohols (e.g., 3-(4-chlorophenyl)propan-1-ol) .

Advanced: How does the diethoxymethyl group influence reactivity compared to other substituents?

Answer:
Comparative Analysis :

Substituent Reactivity Key Applications
Diethoxymethyl (target)Enhanced steric hindrance; ether cleavage under strong acidsStabilizes intermediates in nucleophilic substitutions
Chlorine (analog)Electron-withdrawing; directs electrophilic substitutionFacilitates aryl halide coupling
Amino (analog)Nucleophilic; prone to oxidationDrug intermediate synthesis

Q. Methodological Insight :

  • Use DFT calculations to model electronic effects of the diethoxymethyl group on reaction pathways.
  • Compare reaction rates with analogs in SN2 reactions (e.g., using NaCN in DMSO) .

Advanced: What are common side products during synthesis, and how to mitigate them?

Answer:
Side Products and Mitigation :

  • Over-Reduction to Amines :
    • Cause: Excessive H₂ pressure or prolonged reaction time.
    • Solution: Use Pd/C instead of PtO₂ and limit H₂ exposure to 6 hours .
  • Oxidation to Ketones :
    • Cause: Air exposure during workup.
    • Solution: Purge reaction vessels with N₂ and add 0.1% BHT as an antioxidant .
  • Ether Cleavage :
    • Cause: Acidic workup conditions.
    • Solution: Neutralize with NaHCO₃ before extraction.

Q. Analytical Validation :

  • Monitor by HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) .

Basic: What safety precautions are necessary when handling this compound?

Answer:
Critical Protocols :

  • Ventilation : Use fume hoods to avoid inhalation (PEL: <5 mg/m³).
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • First Aid :
    • Inhalation: Move to fresh air; administer oxygen if breathing is labored .
    • Skin Contact: Wash with soap/water for 15 minutes; consult a physician if irritation persists .

Q. Storage :

  • Store in amber glass under N₂ at 4°C to prevent oxidation .

Advanced: How to design experiments for studying biological activity (e.g., enzyme interactions)?

Answer:
Experimental Framework :

Target Selection : Prioritize enzymes with hydrophobic binding pockets (e.g., cytochrome P450).

Assay Design :

  • Fluorescence quenching assays to measure binding affinity (λex=280 nm, λem=340 nm).
  • Kinetic studies using Lineweaver-Burk plots to assess inhibition constants (Ki).

Controls : Include structurally similar alcohols (e.g., 3-(4-chlorophenyl)propan-1-ol) for comparative analysis .

Q. Data Interpretation :

  • Use molecular docking (AutoDock Vina) to predict binding modes of the diethoxymethyl group .

Advanced: What strategies improve oxidation stability during storage?

Answer:
Stabilization Methods :

  • Antioxidants : Add 0.05–0.1% w/w ascorbic acid or BHT.
  • Packaging : Use amber vials with PTFE-lined caps to limit light/oxygen exposure.
  • Solvent Choice : Store in anhydrous ethanol or DMSO to reduce water-mediated degradation .

Q. Validation :

  • Monitor purity monthly via GC-MS; degradation products (e.g., 3-[4-(formyl)phenyl]propan-1-ol) indicate oxidation .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Analytical Workflow :

Reproducibility Checks :

  • Replicate assays under standardized conditions (pH 7.4, 37°C).

Purity Verification :

  • Use HPLC-MS to confirm compound integrity (≥98% purity).

Structural Confounders :

  • Test for enantiomeric impurities (e.g., via chiral HPLC) that may skew activity .

Q. Case Study :

  • If conflicting IC₅₀ values arise, compare cell lines (e.g., HEK293 vs. HepG2) and normalize data to protein content (Bradford assay) .

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